(6-Phenylpyrazin-2-yl)hydrazine
Description
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(6-phenylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C10H10N4/c11-14-10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,13,14) |
InChI Key |
VOOPQDBJGWHXMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=N2)NN |
Origin of Product |
United States |
Preparation Methods
Direct Hydrazination of 6-Phenylpyrazine Precursors
One of the primary approaches to prepare this compound is the direct introduction of the hydrazine group onto a suitably functionalized pyrazine ring, often starting from halogenated or nitro-substituted 6-phenylpyrazine derivatives.
Hydrazine Hydrate Reaction: Treatment of 6-phenylpyrazin-2-halide or 6-phenylpyrazin-2-nitro compounds with hydrazine hydrate under reflux conditions in solvents such as ethanol or dioxane can yield this compound via nucleophilic substitution or reduction pathways.
Mechanism: The nucleophilic attack of hydrazine on the electrophilic carbon bearing the leaving group (halide or nitro) leads to substitution or reduction, forming the hydrazine-functionalized pyrazine.
Synthesis via Hydrazone Intermediates
Another well-documented method involves the formation of hydrazone intermediates from 6-phenylpyrazin-2-carbaldehyde or related aldehyde derivatives, followed by reduction or rearrangement to the hydrazine compound.
Hydrazone Formation: Reaction of 6-phenylpyrazin-2-carbaldehyde with hydrazine derivatives (e.g., phenylhydrazine) forms hydrazones. Subsequent reduction or cyclization can yield the target hydrazine compound or related heterocycles.
Example: In a study aiming to synthesize pyrazole derivatives, hydrazone intermediates were treated with hydrazine hydrate or phenylhydrazine to yield aminopyrazole derivatives, implying the utility of hydrazone intermediates in hydrazine incorporation on pyrazine rings.
Multi-Step Synthetic Routes Involving Chlorination and Base Treatment
While specific literature on this compound is limited, analogous hydrazine derivatives such as 2,4,6-trichlorophenylhydrazine have been prepared via multi-step processes involving:
Reaction of phenylhydrazine with dicarboxylic anhydrides to form N-anilinodicarboximides or azinediones.
Chlorination of these intermediates to yield N-(2,4,6-trichloroanilino)dicarboximides.
Subsequent base treatment to liberate the hydrazine derivative.
This methodology suggests potential adaptation for pyrazine derivatives, where chlorination and base-mediated cleavage could be employed to functionalize and liberate hydrazine-substituted pyrazines.
Comparative Analysis of Preparation Methods
| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct hydrazination of halogenated pyrazines | 6-Phenylpyrazin-2-halide, hydrazine hydrate | Reflux in ethanol/dioxane | Straightforward, high yield | Requires halogenated precursors |
| Hydrazone intermediate route | 6-Phenylpyrazin-2-carbaldehyde, hydrazine derivatives | Condensation followed by reduction/cyclization | Versatile for derivative synthesis | Multi-step, requires purification |
| Chlorination and base treatment (analogous) | Phenylhydrazine, dicarboxylic anhydride, chlorine, base | Multistep, controlled temperature | High purity hydrazine derivatives | Complex, less direct for pyrazines |
| Protected hydrazine intermediates | Boc-protected amino acids, cyanide, hydrazine derivatives | Multi-step, various solvents and catalysts | Enables peptide analogue synthesis | Complex, specialized conditions |
In-Depth Research Findings and Notes
The reaction of hydrazine derivatives with pyrazine-based hydrazones has been shown to yield diverse heterocyclic compounds, emphasizing the flexibility of hydrazine incorporation in pyrazine chemistry.
Hydrazine derivatives like 2-hydrazinopyrazine exhibit hydrophilicity and non-cytotoxicity, making them valuable for biological applications and suggesting the potential utility of this compound in medicinal chemistry.
The multi-step chlorination and base treatment process for phenylhydrazine derivatives offers a model for preparing substituted hydrazines with high purity, which could be adapted for pyrazinyl hydrazines with appropriate modifications.
Advanced synthetic routes involving protection/deprotection strategies and coupling reactions provide avenues for synthesizing complex hydrazine-containing intermediates, potentially applicable to this compound derivatives in peptide or drug design.
Chemical Reactions Analysis
Types of Reactions: (6-Phenylpyrazin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and substituted pyrazines with various functional groups .
Scientific Research Applications
(6-Phenylpyrazin-2-yl)hydrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (6-Phenylpyrazin-2-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazine ring can also interact with DNA and proteins, contributing to its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations :
- Pyridine vs. Pyrazine Cores : Pyridine derivatives (e.g., ) often exhibit higher basicity than pyrazines due to nitrogen positioning. Pyrazines, being diazines, are less basic but more electron-deficient, influencing their reactivity in cross-coupling reactions .
- Synthesis Efficiency: Pyridazinone hydrazides () achieve near-quantitative yields (99%) using hydrazine hydrate, whereas thiazole derivatives require longer reflux times (5h) for moderate yields .
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic Data and Electronic Properties
Key Observations :
- Hydrazine Proton Signals : Hydrazine protons in benzothiazole derivatives () appear as broad peaks at δ 3.2–3.6 ppm, distinct from acylhydrazines (δ 9.8–10.11 ppm) due to differing electronic environments .
- Electronic Properties : Chloro and fluoro substituents on benzothiazole lower HOMO-LUMO gaps (4.2–4.5 eV), enhancing charge transfer capabilities compared to unsubstituted analogs .
Key Observations :
- Enzyme Inhibition : Thiazol-2-ylhydrazines () show potent hMAO-B inhibition (IC50: 0.12 µM), likely due to nitro group electron-withdrawing effects enhancing target binding.
- Toxicity : Hydrazine derivatives with free -NH-NH2 groups (e.g., hydralazine) risk hepatotoxicity via acetyl hydrazide metabolites, necessitating structural modifications for safer drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
